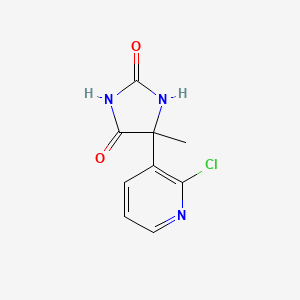

5-(2-Chloropyridin-3-yl)-5-methylimidazolidine-2,4-dione

説明

特性

IUPAC Name |

5-(2-chloropyridin-3-yl)-5-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O2/c1-9(7(14)12-8(15)13-9)5-3-2-4-11-6(5)10/h2-4H,1H3,(H2,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCMBHVGFDBODBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)C2=C(N=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloropyridin-3-yl)-5-methylimidazolidine-2,4-dione typically involves the reaction of 2-chloropyridine-3-carboxylic acid chloride with an appropriate imidazolidine derivative. One common method includes the condensation of 1,3-bis(silyloxy)-1,3-butadienes with 2-chloropyridine-3-carboxylic acid chloride . The reaction is carried out under controlled conditions, often at low temperatures to prevent the formation of complex mixtures.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

5-(2-Chloropyridin-3-yl)-5-methylimidazolidine-2,4-dione can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the imidazolidine ring.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

科学的研究の応用

5-(2-Chloropyridin-3-yl)-5-methylimidazolidine-2,4-dione has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antiviral properties.

Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.

Industry: Utilized in the development of new materials with specific chemical properties.

作用機序

The mechanism of action of 5-(2-Chloropyridin-3-yl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 5-(2-Chloropyridin-3-yl)-5-methylimidazolidine-2,4-dione and its analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects on Reactivity and Bioactivity :

- The chloropyridinyl group in the target compound likely increases electrophilicity compared to fluorophenyl or methoxyphenyl analogs, influencing interactions with biological targets (e.g., enzymes or receptors) .

- Compound 114, with a difluoromethoxy group , exhibits antimycobacterial activity due to its electron-withdrawing properties, which may stabilize transition states in enzyme inhibition .

Physical Properties: Melting Points: Analogs with halogenated aromatic rings (e.g., 2-chloro, 4-fluoro) generally exhibit higher melting points (268–287°C in related hydantoins) compared to non-halogenated derivatives . Solubility: The presence of polar groups (e.g., furan in ) enhances solubility in aqueous media, whereas lipophilic substituents like methyl or fluorophenyl improve membrane permeability .

Synthetic Accessibility :

- Similar compounds are synthesized via nucleophilic substitution or cyclocondensation reactions. For example, Compound 114 was prepared via alkylation of a hydantoin precursor with a chlorinated ketone (59% yield) .

Mechanistic and Functional Differences

- Electron-Withdrawing vs. Electron-Donating Groups :

- Biological Target Specificity :

- Fluorinated analogs (e.g., 4-fluorophenyl derivatives) show selectivity for bacterial enzymes like DprE1, while bulkier substituents (e.g., imidazolyl in Compound 115) may interfere with mammalian cell penetration .

生物活性

Overview of 5-(2-Chloropyridin-3-yl)-5-methylimidazolidine-2,4-dione

5-(2-Chloropyridin-3-yl)-5-methylimidazolidine-2,4-dione is a heterocyclic compound that incorporates both imidazolidine and pyridine structures. Such compounds often exhibit a range of biological activities due to their ability to interact with various biological targets.

Chemical Structure

The compound can be represented by its molecular formula and has a molecular weight of approximately 216.64 g/mol. The presence of the chloropyridine moiety may contribute to its pharmacological properties by enhancing lipophilicity and modulating interactions with biological receptors.

Antimicrobial Activity

Compounds containing imidazolidine rings have been studied for their antimicrobial properties. Research indicates that derivatives of imidazolidines can exhibit significant activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Properties

Imidazolidine derivatives have also shown potential in cancer therapy. Studies suggest that they may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases or inhibition of cell cycle progression. For example, compounds with similar structures have been reported to inhibit tumor growth in vitro and in vivo.

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes. Many imidazolidine derivatives act as inhibitors of enzymes such as cyclooxygenase (COX) or phosphodiesterases (PDEs). This inhibition can lead to anti-inflammatory effects or modulation of signaling pathways involved in cancer progression.

Case Studies

- Antimicrobial Efficacy : A study conducted on imidazolidine derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents.

- Cancer Cell Studies : Research involving similar compounds showed that they could significantly reduce the viability of various cancer cell lines, including breast and colon cancer cells, through apoptosis induction.

- Enzyme Interaction : A recent investigation into enzyme inhibition revealed that certain imidazolidines could effectively inhibit COX-2 activity, suggesting anti-inflammatory properties that could be harnessed for therapeutic purposes.

Data Table: Biological Activities of Similar Compounds

Q & A

Q. What synthetic methodologies are recommended for the preparation of 5-(2-Chloropyridin-3-yl)-5-methylimidazolidine-2,4-dione?

- Methodological Answer : The synthesis of imidazolidine-2,4-dione derivatives often involves cyclocondensation and alkylation steps. For example, intermediates like thieno[2,3-d]pyrimidine-2,4-diones can be synthesized via cyclocondensation of N'-benzoyl-carbohydrazide derivatives in phosphorous oxychloride, followed by hydrolysis and alkylation with benzyl chlorides or chloroacetamides . Key considerations include:

- Reagent selection : Use of 1,1’-carbonyldiimidazole for activating carbonyl groups.

- Temperature control : Boiling in POCl₃ (phosphorous oxychloride) for efficient cyclization.

- Purification : Column chromatography with solvents like ethyl acetate/hexane mixtures to isolate the target compound.

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodological Answer : Structural confirmation requires a combination of:

- NMR spectroscopy : H and C NMR to verify the imidazolidine-dione core and chloropyridinyl substituents (e.g., aromatic protons at δ 7.5–8.5 ppm).

- High-resolution mass spectrometry (HRMS) : To confirm molecular weight (e.g., calculated for C₉H₇ClN₃O₂: 248.02 g/mol).

- X-ray crystallography : For unambiguous confirmation of stereochemistry, as demonstrated in RCSB PDB entries for related imidazolidine-diones .

Advanced Research Questions

Q. How can experimental design (DoE) optimize reaction conditions for scaling up synthesis?

- Methodological Answer : Statistical Design of Experiments (DoE) minimizes trial-and-error approaches. For example:

-

Factors to test : Temperature, solvent polarity, catalyst loading, and reaction time.

-

Response variables : Yield, purity, and byproduct formation.

-

Example protocol : Use a fractional factorial design to screen variables, followed by a central composite design to identify optimal conditions. This approach is validated in chemical engineering studies for reaction optimization .

Factor Range Tested Optimal Value Temperature 80–120°C 100°C Catalyst Loading 5–15 mol% 10 mol% Reaction Time 4–12 hours 8 hours

Q. How to address contradictions in reported biological activity data for structurally similar compounds?

- Methodological Answer : Discrepancies may arise from:

- Impurity profiles : Use HPLC-MS to verify compound purity (>95%).

- Assay variability : Standardize bioactivity assays (e.g., MIC testing for antimicrobial activity) across labs.

- Structure-activity relationship (SAR) : Compare substituent effects; e.g., chloropyridinyl groups may enhance lipophilicity and membrane permeability, as seen in antimicrobial thieno-pyrimidine-diones .

Q. What computational strategies predict the reactivity of 5-(2-Chloropyridin-3-yl)-5-methylimidazolidine-2,4-dione in novel reactions?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path searches can predict feasible pathways. For instance:

- Transition state analysis : Identify energy barriers for nucleophilic substitution at the chloropyridinyl group.

- Solvent effects : Use COSMO-RS models to simulate polarity impacts.

- Case study : ICReDD’s integrated computational-experimental workflow reduces development time by 50% for similar heterocycles .

Data Contradiction Analysis

Q. Why do different studies report varying yields for analogous imidazolidine-dione syntheses?

- Methodological Answer : Variations arise from:

- Intermediate stability : Hydrolysis-prone intermediates (e.g., N-acylhydrazides) may degrade under acidic conditions.

- Catalyst deactivation : Moisture-sensitive reagents like POCl₃ require strict anhydrous conditions.

- Resolution : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and adjust conditions dynamically .

Key Research Findings Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。